molecular formula C13H22O2 B8503819 1-(2-Hydroxy-5,5-dimethylcyclohexyl)pent-4-en-1-one CAS No. 543724-37-4

1-(2-Hydroxy-5,5-dimethylcyclohexyl)pent-4-en-1-one

Cat. No. B8503819
M. Wt: 210.31 g/mol
InChI Key: CAISRLWPMZHBTO-UHFFFAOYSA-N
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Patent
US07935669B2

Procedure details

A solution of 2-carbomethoxy-4,4-dimethyl-1-(2-methyl-1,3-dioxapent-1-yl)cyclohexane (5.16 g) in 10 ml of THF was added dropwise, over 15 minutes, to a solution of vinylmagnesium bromide (1.2 g) and vinyl bromide (5.35 g) in 20 ml of THF at 65° C. After 4 hours the mixture was cooled and poured into cold 20% aqueous HCl (40 ml). Extraction of the mixture with Et2O, removal of the solvents and a SiO2 chromatography (CH2Cl2/AcOEt) provide pure 1-(2-hydroxy-5,5-dimethyl-1-cyclohexyl)-4-penten-1-one (yield 60%).
Name
CH2Cl2 AcOEt
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-carbomethoxy-4,4-dimethyl-1-(2-methyl-1,3-dioxapent-1-yl)cyclohexane
Quantity
5.16 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
5.35 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][C:9]([CH3:12])([CH3:11])[CH2:8][CH2:7][CH:6]1[O:13]C(C)OCC)([O:3]C)=O.[CH:19]([Mg]Br)=[CH2:20].[CH:23](Br)=[CH2:24].Cl>C1COCC1.C(Cl)Cl.CCOC(C)=O>[OH:13][CH:6]1[CH2:7][CH2:8][C:9]([CH3:11])([CH3:12])[CH2:10][CH:5]1[C:1](=[O:3])[CH2:23][CH2:24][CH:19]=[CH2:20] |f:5.6|

Inputs

Step One
Name
CH2Cl2 AcOEt
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CCOC(=O)C
Step Two
Name
2-carbomethoxy-4,4-dimethyl-1-(2-methyl-1,3-dioxapent-1-yl)cyclohexane
Quantity
5.16 g
Type
reactant
Smiles
C(=O)(OC)C1C(CCC(C1)(C)C)OC(OCC)C
Name
Quantity
1.2 g
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
5.35 g
Type
reactant
Smiles
C(=C)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 4 hours the mixture was cooled
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
Extraction of the mixture
CUSTOM
Type
CUSTOM
Details
with Et2O, removal of the solvents

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1C(CC(CC1)(C)C)C(CCC=C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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